T2AA

Content Navigation

CAS Number

Product Name

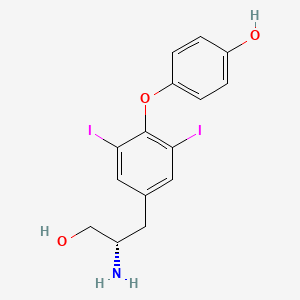

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Inhibition of PCNA in Cancer Research

Scientific Field: Cancer Pharmacology

Summary of Application: T2AA has been identified as an inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein critical for DNA replication and repair. This application is significant in cancer research, where inhibition of PCNA can lead to the suppression of tumor growth.

Methods of Application: Researchers utilized a co-crystal structure of the PCNA-T2AA complex at 2.1 Å resolution to demonstrate the competitive binding of T2AA to the PCNA protein, inhibiting the binding of a PIP-box sequence peptide .

Results: The study showed that T2AA effectively inhibits the binding of PCNA, suggesting potential as a therapeutic agent in cancer treatment.

Enhancement of Cisplatin Efficacy

Scientific Field: Chemotherapy Enhancement

Summary of Application: T2AA has been researched for its potential to enhance the efficacy of cisplatin, a common chemotherapy drug, by inhibiting translesion DNA synthesis.

Methods of Application: Cellular assays were conducted where cells were treated with a combination of cisplatin and T2AA. The focus was on the induction of phospho(Ser)histone H2AX, a marker for DNA damage .

Results: The combination treatment showed a significant increase in DNA damage and cell growth inhibition, indicating that T2AA could potentiate the effects of cisplatin .

DNA Damage Assessment

Scientific Field: Molecular Biology

Summary of Application: T2AA’s role in assessing DNA damage was explored using various DNA-damaging agents, including ionizing radiation and oxidative compounds.

Methods of Application: DNA damage was assessed using immunofluorescent staining of γH2AX and the Comet assay in the presence of T2AA and DNA damage agents like Cs-137, UV-C, and H2O2 .

T2 amino alcohol, commonly referred to as T2AA, is a small molecule that serves as an inhibitor of the proliferating cell nuclear antigen (PCNA), specifically targeting its interactions with monoubiquitinated forms. PCNA is a crucial protein involved in DNA replication and repair processes. T2AA binds to PCNA at a specific site adjacent to the PIP-box binding cavity, which is essential for the recruitment of translesion synthesis polymerases. This binding disrupts the normal function of PCNA, affecting its role in DNA damage tolerance mechanisms, particularly in the context of interstrand cross-links and double-strand breaks.

- Starting Materials: Commonly involve amino alcohols and other organic reagents.

- Reagents and Conditions: Various coupling agents and solvents are used under controlled temperatures to facilitate the formation of T2AA.

- Purification: The final product is typically purified using techniques such as chromatography.

Specific details on synthesis can be found in specialized chemical literature or patents focusing on small molecule inhibitors.

T2AA's biological activity is characterized by its ability to interfere with DNA repair mechanisms. Studies have demonstrated that:

- Inhibition of Monoubiquitinated PCNA: T2AA disrupts interactions between PCNA and proteins that rely on monoubiquitination for their activity, leading to impaired repair of interstrand cross-links .

- Impact on Cell Survival: The combination of T2AA with cisplatin treatment resulted in reduced clonogenic survival of cancer cells compared to treatment with cisplatin alone, highlighting its role as a chemosensitizer .

T2AA has several notable applications in research and therapeutic contexts:

- Cancer Research: Its ability to inhibit DNA repair mechanisms makes it a valuable tool for studying cancer biology and the effects of chemotherapeutic agents.

- Potential Therapeutic Agent: As a chemosensitizer, T2AA may enhance the efficacy of existing cancer treatments by impairing the cellular repair response to DNA damage .

Interaction studies have elucidated several key findings regarding T2AA:

- Binding Affinity: T2AA exhibits a strong binding affinity for PCNA, with an IC50 value around 1 µM, indicating effective inhibition at low concentrations .

- Effect on Protein Complexes: The compound disrupts the formation of chromatin complexes involving PCNA and translesion synthesis polymerases, thereby inhibiting their function in DNA damage tolerance .

T2AA can be compared with other small molecule inhibitors that target PCNA or related pathways. Some similar compounds include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| T1 Amino Alcohol | Inhibits PCNA interactions | Similar structure but different binding properties |

| PIP-Box Peptides | Compete with proteins for PCNA binding | Short peptides that mimic natural substrates |

| Cisplatin | Forms DNA cross-links | Chemotherapeutic agent that induces DNA damage |

| Ataxia Telangiectasia Mutated Inhibitors (ATM inhibitors) | Target ATM signaling pathway for DNA damage response | Different target but similar application in cancer |

Uniqueness of T2AA

T2AA stands out due to its specific mechanism targeting monoubiquitinated PCNA interactions without affecting other pathways directly involved in DNA replication. Its role as a chemosensitizer further differentiates it from other compounds that may not have this dual function.

T2 amino alcohol represents a significant advancement in understanding and manipulating cellular responses to DNA damage, particularly within cancer therapeutics. Its unique properties and mechanisms make it a compelling subject for further research and application in clinical settings.

Molecular Identity

IUPAC Nomenclature: 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

The International Union of Pure and Applied Chemistry nomenclature for T2AA is 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol [3]. This systematic name precisely describes the molecular structure, indicating the presence of a phenolic hydroxyl group linked through an ether bond to a diiodinated aromatic ring, which carries a chiral amino alcohol side chain [3]. The nomenclature follows standard IUPAC conventions for complex organic molecules containing multiple functional groups and stereogenic centers [3].

Molecular Architecture and Structural Organization

Proliferating cell nuclear antigen exists as a homotrimeric ring-shaped protein complex with exceptional structural conservation across eukaryotic species [1] [2]. Each PCNA monomer consists of two distinct globular domains connected by a flexible interdomain connecting loop, with the three monomers arranged in a head-to-tail configuration to form a closed circular structure [3] [4]. The overall molecular architecture creates a toroidal assembly with an approximate diameter of 80 Å and a central channel diameter of 35 Å, significantly larger than the 24 Å diameter of double-stranded DNA in B-form [3] [5].

The structural organization of PCNA reveals several functionally important features that contribute to its role as a DNA sliding clamp. The outer surface of the PCNA ring consists of six β-sheets comprising three interdomain β-sheets and three intersubunit β-sheets [3]. In contrast, the inner surface features twelve α-helices, two from each domain, which create a positively charged environment due to the presence of lysine and arginine residues [3]. This electrostatic distribution facilitates the passage of negatively charged DNA through the central cavity while maintaining stable protein-DNA interactions.

Subunit Interface Architecture and Stability

The subunit interface of PCNA represents a critical structural element composed of two antiparallel β-strands: β strand I1 in domain 1 of one subunit and β strand D2 in domain 2 of the adjacent subunit [6]. This interface architecture is stabilized through extended β-sheet formation and various noncovalent interactions between adjacent monomers [6] [7]. The integrity of the subunit interface has been demonstrated to be essential for PCNA function, particularly in translesion synthesis processes [6] [7].

Research utilizing random mutagenesis approaches has revealed that substitutions within the subunit interface β-strands can significantly compromise PCNA functionality [6]. Specifically, mutations affecting residues 111-115 in strand I1 and residues 177-181 in strand D2 have been shown to impact cellular viability and DNA damage response [6]. These findings underscore the importance of maintaining subunit interface integrity for proper PCNA function in DNA metabolic processes.

PCNA Interacting Protein Box Binding Region

The primary protein interaction site on PCNA is located within a hydrophobic cavity adjacent to the interdomain connecting loop [8] [9] [4]. This region serves as the binding site for the majority of PCNA-interacting proteins through a conserved sequence motif known as the PCNA interacting protein box [8] [9]. The PIP-box binding cavity exhibits remarkable versatility in accommodating diverse protein partners while maintaining specificity for the consensus binding motif.

The structural characteristics of the PIP-box binding region include a conserved hydrophobic pocket that accommodates aromatic residues from interacting proteins [8] [9]. Additionally, a smaller "Q pocket" specifically recognizes glutamine residues commonly found at the first position of canonical PIP-box sequences [8]. The cavity's architecture allows for significant conformational flexibility, enabling PCNA to accommodate proteins with varying binding affinities and structural characteristics.

Essential Cellular Functions and DNA Metabolic Roles

Proliferating cell nuclear antigen serves as a central hub for coordinating multiple DNA metabolic processes essential for genome maintenance and cell survival [1] [2] [4]. The primary function of PCNA involves serving as a processivity factor for replicative DNA polymerases δ and ε, dramatically increasing their processivity from fewer than ten nucleotides to several hundred nucleotides per binding event [2] [10] [11].

During DNA replication, PCNA functions as a mobile platform that coordinates the activities of multiple enzymes required for leading and lagging strand synthesis [4] [12]. The protein facilitates the recruitment of DNA polymerase δ for Okazaki fragment synthesis, flap endonuclease 1 for primer removal, and DNA ligase I for fragment ligation [4] [13]. This coordination is achieved through the sequential binding and release of different enzymes based on their relative affinities for PCNA and the specific requirements of each replication step.

Post-translational Modifications and Functional Regulation

The functional versatility of PCNA is significantly enhanced through post-translational modifications, particularly ubiquitination at lysine-164 [14] [15]. Monoubiquitination of PCNA by the RAD18 E3 ligase serves as a critical regulatory mechanism for activating translesion synthesis pathways in response to DNA damage [14] [15]. This modification creates additional binding sites for specialized DNA polymerases that possess both PIP-box and ubiquitin-binding domains.

The monoubiquitination of PCNA represents a sophisticated regulatory switch that allows cells to transition from high-fidelity replicative synthesis to error-prone translesion synthesis when encountering DNA lesions [15] [16]. This modification is particularly important for the cellular response to DNA cross-linking agents such as cisplatin, where specialized polymerases are required to bypass bulky DNA adducts [14].

Protein Partnership Networks and Functional Diversity

Proliferating cell nuclear antigen interacts with an extensive network of more than 200 cellular proteins involved in diverse DNA metabolic processes [9] [4]. These interactions are mediated primarily through PIP-box motifs, but also include alternative binding motifs such as the AlkB homolog 2 PCNA interacting motif and other specialized sequences [9]. The diversity of PCNA-interacting proteins reflects the protein's central role in coordinating DNA replication, repair, recombination, and chromatin remodeling.

The functional significance of PCNA's protein partnership network extends beyond DNA replication to include roles in DNA repair pathways such as nucleotide excision repair, base excision repair, and mismatch repair [2] [4]. Additionally, PCNA participates in cell cycle regulation through interactions with checkpoint proteins and cyclin-dependent kinase inhibitors such as p21 [17] [18]. This multifunctional capacity makes PCNA an attractive target for therapeutic intervention in cancer and other diseases characterized by dysregulated DNA metabolism.

T2 Amino Alcohol Binding Interactions

Crystal Structure Analysis of Proliferating Cell Nuclear Antigen-T2 Amino Alcohol Complex

The crystal structure of the PCNA-T2AA complex, determined at 2.80 Å resolution and deposited in the Protein Data Bank with identifier 3WGW, reveals unprecedented insights into the molecular basis of T2AA's inhibitory activity [15] [19]. Unlike previously characterized PCNA inhibitors that bind exclusively to the PIP-box cavity, T2AA exhibits a unique dual binding mode with a 2:1 stoichiometry, indicating that two T2AA molecules bind per PCNA homotrimer [15].

The crystallographic analysis was performed using human PCNA protein crystalized in space group P41 32 with cell dimensions of a = b = c = 192.1 Å [15]. The structure determination employed molecular replacement methodology using previously solved PCNA structures as search models, followed by iterative refinement procedures [15]. The final refined structure exhibits excellent stereochemical properties with R/Rfree values of 0.183/0.221 and Ramachandran statistics showing 91.5% of residues in most favored regions [15].

Electron density maps clearly define the positions of both T2AA binding sites, providing unambiguous evidence for the compound's interactions with PCNA [15]. The quality of the electron density is particularly notable at the subunit interface binding site, where the aromatic rings of T2AA are well-resolved and show clear interactions with surrounding protein residues [15]. This structural clarity has enabled detailed analysis of the molecular interactions responsible for T2AA's binding affinity and functional specificity.

Binding to Proliferating Cell Nuclear Antigen Interacting Protein Box Binding Cavity

The first binding site of T2AA is located within the traditional PIP-box binding cavity of PCNA, where the compound adopts a binding mode nearly identical to that observed for the parent compound triiodothyronine [20] [15]. This binding site utilizes the established hydrophobic pocket that normally accommodates the aromatic residues of PIP-box containing proteins [20] [15]. The conservation of binding mode between T3 and T2AA at this site is consistent with their equipotent inhibition of PCNA/PIP-box peptide interactions [20].

Within the PIP-box cavity, T2AA's aromatic rings occupy the hydrophobic pocket through van der Waals interactions with conserved PCNA residues [20]. The binding mode involves positioning of the diiodinated aromatic ring system within the cavity in a manner that sterically blocks access for PIP-box peptides [20]. This competitive inhibition mechanism explains T2AA's ability to disrupt interactions between PCNA and essential DNA replication proteins such as DNA polymerase δ and p21 [20] [21].

The molecular interactions at the PIP-box binding site demonstrate how T2AA achieves its inhibitory activity through direct competition with physiological PCNA partners [20] [21]. The compound's binding affinity for this site, with an IC50 of approximately 1 μM for PIP-box peptide displacement, reflects the optimization of the T3 scaffold for PCNA binding while eliminating thyroid hormone receptor activity [20] [21].

Interaction with Subunit Interface of Proliferating Cell Nuclear Antigen Homotrimer

The second and most novel binding site of T2AA is positioned at the subunit interface of the PCNA homotrimer, adjacent to lysine-164, the site of monoubiquitination by RAD18 [15]. This binding site represents a previously uncharacterized druggable pocket that T2AA exploits through its unique molecular architecture [15]. The discovery of this binding site has significant implications for understanding how small molecules can modulate PCNA function beyond traditional PIP-box inhibition.

At the subunit interface, T2AA's two aromatic rings bind to a shallow cavity formed between adjacent PCNA monomers [15]. This binding mode is facilitated by the compound's conformational flexibility and the presence of two iodine substituents that provide specific interactions with protein residues [15]. The interface binding represents a lower affinity interaction compared to the PIP-box site, requiring higher concentrations of T2AA to achieve significant occupancy [15].

The structural basis for interface binding involves multiple specific molecular interactions that stabilize T2AA in this novel binding pocket [15]. One iodine atom is accommodated within a small hydrophobic groove formed by the aliphatic portions of Lys-181 and Val-111 from adjacent PCNA monomers [15]. This interaction effectively bridges two subunits of the PCNA homotrimer, demonstrating how T2AA can simultaneously contact multiple protein chains [15].

The second iodine atom of T2AA is positioned facing toward Asp-165, which is immediately adjacent to the critical Lys-164 monoubiquitination site [15]. This proximity suggests that T2AA binding at the interface may create steric hindrance that interferes with the recruitment of ubiquitin-binding proteins to monoubiquitinated PCNA [15]. The strategic positioning of T2AA near this functionally important residue provides a molecular explanation for the compound's ability to disrupt monoubiquitinated PCNA interactions.

Additional stabilizing interactions at the subunit interface include hydrophobic contacts between T2AA's aromatic rings and the aliphatic portions of Lys-181 and Lys-168 on the same PCNA subunit [15]. Furthermore, the amino group of T2AA is positioned in close proximity to Glu-109 on an adjacent PCNA molecule, potentially forming a stabilizing salt bridge interaction [15]. These multiple contact points contribute to the overall binding affinity and specificity of T2AA for the interface site.

Molecular Basis of Inhibitory Activity

Disruption of Proliferating Cell Nuclear Antigen and PCNA Interacting Protein Box Peptide Interactions

The primary mechanism by which T2 amino alcohol exerts its inhibitory effects involves the direct disruption of interactions between PCNA and proteins containing PIP-box motifs [20] [21] [22]. This disruption occurs through competitive binding at the PIP-box cavity, where T2AA effectively blocks access of physiological PCNA partners to their essential binding site [20] [21]. Biochemical studies demonstrate that T2AA inhibits PCNA/PIP-box peptide interactions with an IC50 of approximately 1 μM, indicating potent competitive inhibition [20] [21].

The molecular basis for this inhibition lies in T2AA's ability to occupy the hydrophobic pocket within the PIP-box binding cavity that normally accommodates aromatic residues from interacting proteins [20] [21]. The compound's diiodinated aromatic ring system provides optimal complementarity to this binding site, achieving binding affinity comparable to high-affinity PIP-box peptides [20] [21]. This competitive mechanism is fundamentally different from allosteric inhibition, as T2AA directly competes for the same binding site utilized by physiological PCNA partners.

Fluorescence polarization assays have confirmed T2AA's ability to displace PIP-box containing peptides from PCNA in a dose-dependent manner [20] [23]. These studies demonstrate that T2AA can effectively compete with both canonical and non-canonical PIP-box sequences, indicating broad-spectrum inhibition of PCNA protein-protein interactions [23]. The compound's effectiveness against diverse PIP-box motifs reflects the conserved nature of the hydrophobic pocket binding mechanism across different PCNA-interacting proteins.

The specificity of T2AA for the PIP-box binding site has been demonstrated through structure-activity relationship studies comparing various analogs [22]. Compounds that maintain the key structural features required for PIP-box cavity binding exhibit similar inhibitory potency, while those lacking critical binding elements show reduced activity [22]. This structure-activity correlation confirms that PIP-box cavity binding is essential for T2AA's inhibitory mechanism and provides guidance for future inhibitor development efforts.

Inhibition of Proliferating Cell Nuclear Antigen and p21 Protein Binding

One of the most significant demonstrations of T2AA's inhibitory potency involves its ability to disrupt the interaction between PCNA and p21, which represents the highest affinity PCNA-binding protein characterized to date [20] [21]. The p21 protein, a cyclin-dependent kinase inhibitor, binds to PCNA with nanomolar affinity and serves as a critical regulator of DNA replication and cell cycle progression [24] [17] [18]. T2AA's capacity to inhibit this high-affinity interaction demonstrates the compound's exceptional binding potency and therapeutic potential.

Pull-down assays using immobilized p21 protein demonstrate that T2AA can dose-dependently reduce PCNA binding to p21, with complete inhibition achieved at micromolar concentrations [20] [21]. This inhibition occurs despite the fact that p21-PCNA interactions involve additional contact points beyond the primary PIP-box binding site [20] [21]. The ability of T2AA to overcome these additional stabilizing interactions indicates that PIP-box cavity binding represents the primary determinant of PCNA-protein association, even for high-affinity partners.

The molecular mechanism underlying p21 inhibition involves T2AA's occupation of the critical hydrophobic pocket that accommodates p21's aromatic residues Phe150 and Tyr151 [25] [26]. These residues form the core of p21's PIP-box motif and are essential for high-affinity PCNA binding [26]. By blocking access to this binding site, T2AA effectively prevents p21 from forming its characteristic stable complex with PCNA, thereby disrupting p21's regulatory functions in DNA replication and cell cycle control.

Competitive binding studies have revealed that T2AA can effectively displace even pre-formed p21-PCNA complexes, indicating that the compound can actively disrupt established protein-protein interactions rather than simply preventing complex formation [21]. This dynamic binding capability suggests that T2AA may be effective in cellular contexts where PCNA-protein complexes are already formed, making it a potentially valuable tool for modulating ongoing DNA replication processes.

Blockade of DNA Polymerase δ Interaction

The inhibition of DNA polymerase δ interaction with PCNA represents one of the most functionally significant effects of T2AA treatment, as this interaction is essential for efficient lagging strand DNA synthesis [20] [21] [27]. DNA polymerase δ associates with PCNA through multiple contact points, including PIP-box motifs present in several of its subunits [28]. T2AA's ability to disrupt these interactions provides direct evidence for the compound's capacity to interfere with essential DNA replication machinery.

Cellular imaging studies have demonstrated that T2AA treatment results in the complete dissociation of DNA polymerase δ subunit 3 from chromatin-bound PCNA [20] [21]. This effect occurs specifically at replication foci, where PCNA and DNA polymerase δ normally colocalize during active DNA synthesis [21]. Importantly, T2AA does not affect the overall expression levels of DNA polymerase δ, indicating that the observed effects result from disrupted protein-protein interactions rather than reduced protein stability [21].

The molecular basis for DNA polymerase δ inhibition involves T2AA's interference with the PIP-box mediated recruitment of the polymerase to PCNA-encircled DNA [20] [21]. DNA polymerase δ subunit 3 contains a well-characterized PIP-box motif that mediates its interaction with PCNA [28]. By occupying the PIP-box binding cavity, T2AA prevents this critical recruitment step, effectively uncoupling the polymerase from the replication machinery [21].

Functional assays measuring DNA synthesis rates confirm that T2AA treatment results in dramatic inhibition of de novo DNA synthesis, with greater than 90% inhibition observed within 2 hours of compound addition [20] [21]. This rapid onset of inhibition is consistent with the compound's mechanism of directly disrupting pre-existing polymerase-PCNA complexes [21]. The reversibility of this inhibition upon T2AA removal demonstrates that the compound does not cause permanent damage to the replication machinery [21].

XLogP3

Wikipedia

Dates

Explore Compound Types